3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester
Overview
Description
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester typically involves multiple steps. One common route starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement to form the chiral intermediate . The key steps in this synthesis are:
Asymmetric Hydrogenation: This step introduces chirality into the molecule.
Hofmann Rearrangement: This step is crucial for forming the desired β-amino acid moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for yield and efficiency. The process involves the use of high-pressure reactors for hydrogenation and specialized catalysts to ensure high enantioselectivity. The overall yield of the process can reach up to 31% over eight linear steps .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly DPP-4 inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals used to treat type 2 diabetes.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester involves its role as an intermediate in the synthesis of DPP-4 inhibitors. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is involved in the degradation of incretin hormones. By inhibiting this enzyme, the compound helps to increase the levels of incretin hormones, thereby improving insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is similar but lacks the methyl ester group.
3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group.
Uniqueness
The uniqueness of 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester lies in its specific structure, which makes it a valuable intermediate in the synthesis of DPP-4 inhibitors. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6,8,10H,5,7H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCBWDBMIXHDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136905 | |
Record name | Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151240-94-6 | |
Record name | Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151240-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XT3FE6729 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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